Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of molecules containing the 1,2,4-oxadiazole ring, similar to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, involves strategic organic synthesis techniques. For instance, compounds with structural similarities have been synthesized through refluxing 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined through single crystal X-ray diffraction techniques. For example, the crystal structure analysis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar and the phenyl ring is almost perpendicular to these two rings, providing insights into the spatial arrangement of similar molecules (B. Kumar et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate or similar compounds often utilize their active functional groups. A study on Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate demonstrated a straightforward route for preparing derivatives through the displacement of functionalities by various nucleophiles, showcasing the reactivity of such molecules (Ž. Jakopin, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their application in chemical synthesis and material science. For instance, the study of synthesis, characterization, and cytotoxic evaluation of novel derivatives of 1,3,4-oxadiazole containing a 5-phenyl thiophene moiety emphasizes the importance of spectral analyses (1H-NMR, 13C NMR, MS) in understanding the physical attributes of similar molecules (V. Adimule et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate and related compounds. Research into novel derivatives and their synthesis, characterization, and application highlights the dynamic nature of these molecules' chemical behavior (Sirawit Wet-osot et al., 2017).
Scientific Research Applications
Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have shown antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity against test microorganisms, and others displayed antilipase and antiurease activities (Başoğlu et al., 2013).
Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. It enables the formation of products that can be integrated into biologically relevant molecules (Jakopin, 2018).
Synthesis of Derivatives with Biological Activity : The synthesis of various 1,2,4-oxadiazole-5-carboxylic acid derivatives has been conducted. For instance, 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester showed antihypertensive activity in rats (Santilli & Morris, 1979).
Crystal Structure Analysis : Studies have determined the crystal structure of various compounds similar to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, contributing to a better understanding of their molecular structure and potential applications in drug design (Kumar et al., 2018).
Insecticidal Activities : Novel 1,3,4-oxadiazoles derivatives have been synthesized and evaluated for their insecticidal activities. These studies contribute to the development of new insecticides (Shi et al., 2000).
Cytotoxic Evaluation : Novel derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties. This research contributes to the development of new anticancer drugs (Adimule et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQNQXJPMUTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362895 | |
Record name | ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
163719-81-1 | |
Record name | Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163719-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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